molecular formula C16H24NO4P B5201733 diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate

diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate

Cat. No. B5201733
M. Wt: 325.34 g/mol
InChI Key: CLOWQNXIOMJORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate, also known as DAAPP, is a chemical compound used in scientific research. It is a phosphonate ester that has been synthesized for various applications, including as a precursor for the synthesis of other compounds and as a reagent in organic chemistry. In

Mechanism of Action

The mechanism of action of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate is not well understood. However, it is believed that the compound may act as a phosphonate mimic, inhibiting enzymes that require phosphate groups for their activity. This could potentially make diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate a useful tool for studying enzyme function.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate. However, it has been reported that the compound is relatively non-toxic and does not have any significant effects on cell viability.

Advantages and Limitations for Lab Experiments

One advantage of using diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate in lab experiments is its relatively simple synthesis method. Additionally, the compound is stable and easy to handle. However, one limitation is that there is limited information available on its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research involving diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate. One area of interest is the development of new compounds based on diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate, with potential applications in drug discovery and other fields. Additionally, further studies are needed to better understand the mechanism of action of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate and its potential effects on cells and organisms. Finally, there is a need for more research on the potential applications of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate in enzyme studies and other areas of biochemistry.

Synthesis Methods

The synthesis of diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate involves the reaction of diethyl phosphite with acetylacetone and allylamine in the presence of a catalyst. The reaction takes place under reflux conditions and yields diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate as a colorless oil. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

Diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate has been used in scientific research as a precursor for the synthesis of other compounds. For example, it has been used to synthesize a series of phosphonates with potential antimicrobial activity. diethyl [[acetyl(allyl)amino](phenyl)methyl]phosphonate has also been used as a reagent in organic chemistry, where it can be used to introduce a phosphonate group into a molecule.

properties

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24NO4P/c1-5-13-17(14(4)18)16(15-11-9-8-10-12-15)22(19,20-6-2)21-7-3/h5,8-12,16H,1,6-7,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOWQNXIOMJORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)N(CC=C)C(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide

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